molecular formula C22H28N2O7 B14958537 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

Cat. No.: B14958537
M. Wt: 432.5 g/mol
InChI Key: ADJLKUUMIVVJMV-JEOXALJRSA-N
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Description

2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached. It is known for its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of green chemistry principles, such as using environmentally friendly solvents and catalysts. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.

Uniqueness

2-{2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific functional groups and structure, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2R,3S)-2-[[2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H28N2O7/c1-6-11(2)19(21(27)28)24-18(26)10-23-17(25)9-15-12(3)14-7-8-16(30-5)13(4)20(14)31-22(15)29/h7-8,11,19H,6,9-10H2,1-5H3,(H,23,25)(H,24,26)(H,27,28)/t11-,19+/m0/s1

InChI Key

ADJLKUUMIVVJMV-JEOXALJRSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Origin of Product

United States

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